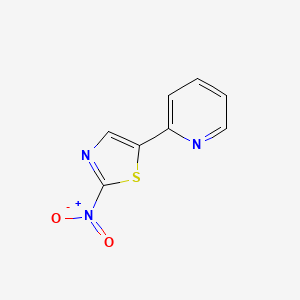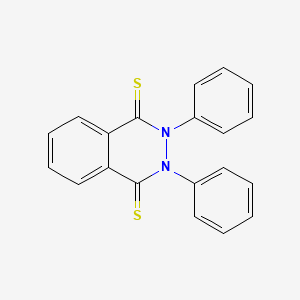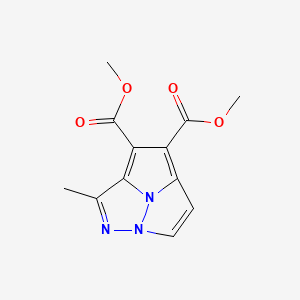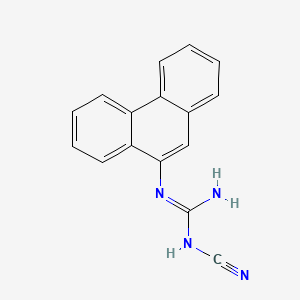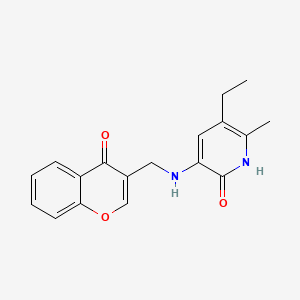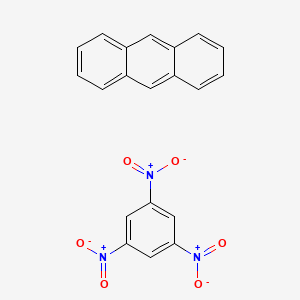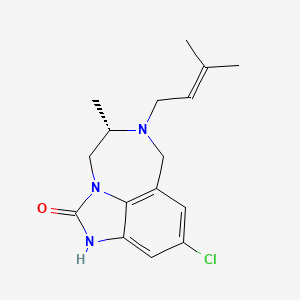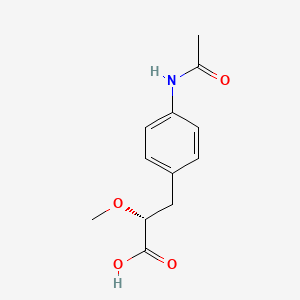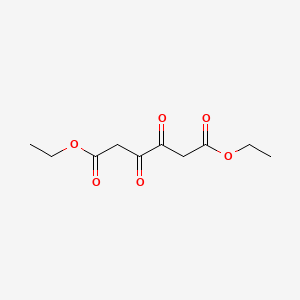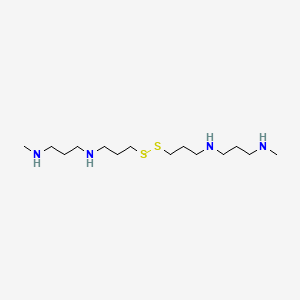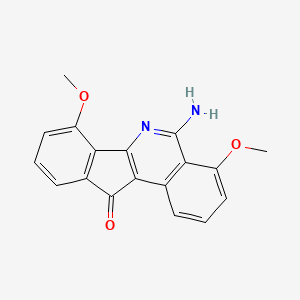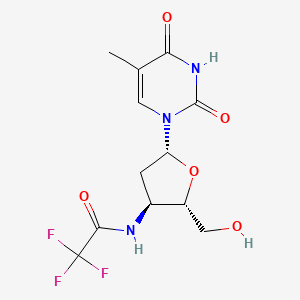
Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Trifluoroacetylamino-3’-deoxythymidine (3’-Trifluoroacetylamino-3’-dT) is a modified nucleoside analog. It is structurally similar to thymidine, a nucleoside component of DNA, but with a trifluoroacetylamino group attached to the 3’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of research, including medicinal chemistry and molecular biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Trifluoroacetylamino-3’-dT typically involves the trifluoroacetylation of 3’-amino-3’-deoxythymidine. The process can be summarized as follows:
Starting Material: 3’-Amino-3’-deoxythymidine.
Reagent: Trifluoroacetic anhydride (TFAA).
Solvent: Anhydrous dichloromethane (DCM).
Catalyst: Pyridine.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
The reaction proceeds as follows: [ \text{3’-Amino-3’-deoxythymidine} + \text{TFAA} \rightarrow \text{3’-Trifluoroacetylamino-3’-dT} + \text{Acetic acid} ]
Industrial Production Methods
Industrial production of 3’-Trifluoroacetylamino-3’-dT follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction conditions (temperature, pressure, and time) to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Trifluoroacetylamino-3’-dT undergoes various chemical reactions, including:
Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic or basic conditions to yield 3’-amino-3’-deoxythymidine.
Substitution: The trifluoroacetyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 3’-Amino-3’-deoxythymidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3’-Trifluoroacetylamino-3’-dT has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a probe in DNA sequencing and labeling studies.
Biochemistry: It is used to study enzyme-substrate interactions and nucleic acid modifications.
Pharmaceutical Industry: It is investigated for its potential therapeutic applications in treating viral infections and cancer.
Wirkmechanismus
The mechanism of action of 3’-Trifluoroacetylamino-3’-dT involves its incorporation into DNA during replication. The trifluoroacetyl group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Amino-3’-deoxythymidine: The parent compound without the trifluoroacetyl group.
3’-Fluoro-3’-deoxythymidine: A fluorinated analog with different chemical properties.
3’-Azido-3’-deoxythymidine (AZT): An antiviral agent used in the treatment of HIV.
Uniqueness
3’-Trifluoroacetylamino-3’-dT is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and lipophilicity, making it a valuable tool in medicinal chemistry and molecular biology research.
Eigenschaften
CAS-Nummer |
132149-28-1 |
|---|---|
Molekularformel |
C12H14F3N3O5 |
Molekulargewicht |
337.25 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide |
InChI |
InChI=1S/C12H14F3N3O5/c1-5-3-18(11(22)17-9(5)20)8-2-6(7(4-19)23-8)16-10(21)12(13,14)15/h3,6-8,19H,2,4H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1 |
InChI-Schlüssel |
NOFSEFRXBUPPDX-XLPZGREQSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(F)(F)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





